
(2,4-Diethoxyphenyl)boronic acid
説明
“(2,4-Diethoxyphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1072952-01-2 . It has a molecular weight of 210.04 and its IUPAC name is 2,4-diethoxyphenylboronic acid . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes . Direct boronylation of phenyl rings can also be used for the synthesis of phenylboronic acids .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15BO4/c1-3-14-8-5-6-9 (11 (12)13)10 (7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 . The molecular formula is C10H15BO4 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . They are also used in the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is stored at a temperature of 2-8°C in an inert atmosphere .
科学的研究の応用
1. Multifunctional Compound Structures
- Research Context : Exploring the structure of multifunctional compounds involving boronic acids.
- Key Application : Utilization in sensing, protein manipulation, therapeutics, biological labeling, and separation.
- Relevance : Introduction of aminophosphonic acid group into a boronic acid offers new application opportunities.
- Study : "Two closely related {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids." (Zhang et al., 2017).
2. Complex Formation with Aryloxorhodium
- Research Context : Understanding the reaction of arylboronic acids with aryloxorhodium complexes.
- Key Application : Formation of cationic rhodium complexes with new tetraarylpentaborates.
- Relevance : These complexes demonstrate unique structure and chemical properties.
- Study : "Tetraarylpentaborates, [B5O6Ar4]- (Ar = C6H4OMe-4, C6H3Me2-2,6): Their formation from the reaction of arylboronic acids with an aryloxorhodium complex, structure, and chemical properties." (Nishihara et al., 2002).
3. Carbohydrate Binding and Sensing
- Research Context : Developing new classes of carbohydrate-binding boronic acids.
- Key Application : Complexing model glycopyranosides under physiologically relevant conditions.
- Relevance : Potential in designing oligomeric receptors and sensors for cell-surface glycoconjugates.
- Study : "An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water." (Dowlut & Hall, 2006).
4. Fluorescent Chemosensors
- Research Context : Advancement in boronic acid sensors for various substances.
- Key Application : Probing carbohydrates, bioactive substances, and various ions.
- Relevance : Boronic acid's ability to form rings with cis-diols is crucial in fluorescence sensing.
- Study : "The progress of selective fluorescent chemosensors by boronic acid." (Huang et al., 2012).
5. Enantioselective Catalysis
- Research Context : Exploring the versatility of boronic acid in organic reactions.
- Key Application : Aza-Michael addition of hydroxamic acid to quinone imine ketals.
- Relevance : Paving the way for the synthesis of densely functionalized cyclohexanes.
- Study : "Boronic Acid-Catalyzed, Highly Enantioselective Aza-Michael Additions of Hydroxamic Acid to Quinone Imine Ketals." (Hashimoto et al., 2015).
6. Biomedical Applications
- Research Context : Utilization in biomedical applications like HIV, obesity, diabetes, and cancer treatment.
- Key Application : Use in functional polymers, showcasing unique reactivity and responsive nature.
- Relevance : Potential for broader application in biomedical fields.
- Study : "Biomedical applications of boronic acid polymers." (Cambre & Sumerlin, 2011).
作用機序
Target of Action
The primary target of (2,4-Diethoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura coupling reaction . This reaction is characterized by its mild and functional group tolerant conditions, making it a popular choice for carbon-carbon bond formation .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves two main steps: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . The transmetalation, as mentioned earlier, involves the transfer of the organoboron group from boron to palladium .
Pharmacokinetics
It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that the presence of other chemical groups in the reaction environment could potentially affect the efficacy and stability of the compound.
Safety and Hazards
生化学分析
Biochemical Properties
(2,4-Diethoxyphenyl)boronic acid is known to participate in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as porcine pancreatic lipase and subtilisin, where it binds to active site serines . Additionally, this compound can inhibit human acyl-protein thioesterase 1 and 2, which are targets in cancer therapy . These interactions are primarily due to the boronic acid moiety’s ability to form reversible covalent bonds with diols and other nucleophiles.
Cellular Effects
This compound influences various cellular processes by interacting with key biomolecules. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can interfere with signaling pathways by inhibiting enzymes involved in these processes . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues, influencing their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The distribution of this compound can impact its efficacy and potential side effects, as its concentration in specific compartments determines its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
特性
IUPAC Name |
(2,4-diethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSBUFFGNADTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584905 | |
| Record name | (2,4-Diethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-01-2 | |
| Record name | (2,4-Diethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072952-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



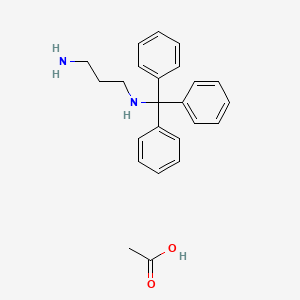
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
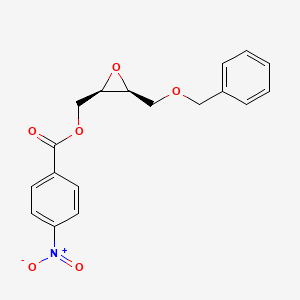
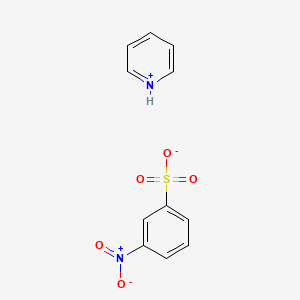
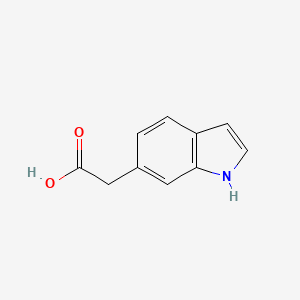
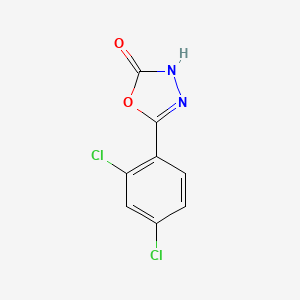
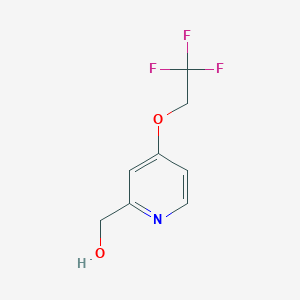
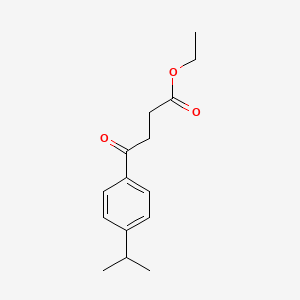
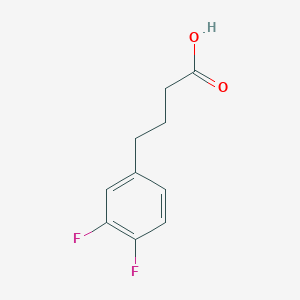

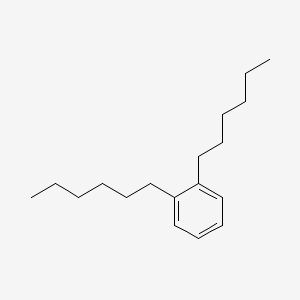

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)